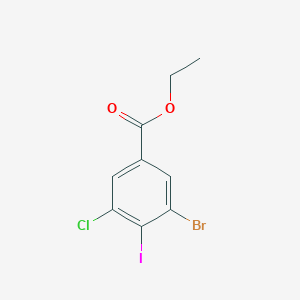
Ethyl 3-Bromo-5-chloro-4-iodobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-Bromo-5-chloro-4-iodobenzoate is an organic compound with the molecular formula C9H7BrClIO2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, chlorine, and iodine atoms, and an ethyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Bromo-5-chloro-4-iodobenzoate typically involves multi-step organic reactions. One common method starts with the preparation of 3-Bromo-5-iodobenzoic acid, which is then subjected to esterification to form the ethyl ester derivative. The reaction conditions often involve the use of reagents such as thionyl chloride (SOCl2) for chlorination and ethanol (C2H5OH) for esterification .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include the use of automated reactors and continuous flow systems to ensure consistent production quality .
化学反应分析
Types of Reactions
Ethyl 3-Bromo-5-chloro-4-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Heck, Suzuki, and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Electrophilic Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Coupling Reactions: Palladium-based catalysts (Pd/C) and bases like triethylamine (Et3N) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the benzene ring .
科学研究应用
Ethyl 3-Bromo-5-chloro-4-iodobenzoate has several applications in scientific research:
作用机制
The mechanism of action of Ethyl 3-Bromo-5-chloro-4-iodobenzoate involves its interaction with molecular targets through its functional groups. The halogen atoms and ester group can participate in various chemical interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and biological activity . The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .
相似化合物的比较
Similar Compounds
3-Bromo-5-iodobenzoic acid: Similar structure but lacks the ethyl ester group.
Ethyl 4-iodobenzoate: Similar ester functionality but different halogen substitution pattern.
Uniqueness
The combination of bromine, chlorine, and iodine provides a versatile platform for further chemical modifications and functionalization .
属性
分子式 |
C9H7BrClIO2 |
|---|---|
分子量 |
389.41 g/mol |
IUPAC 名称 |
ethyl 3-bromo-5-chloro-4-iodobenzoate |
InChI |
InChI=1S/C9H7BrClIO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2H2,1H3 |
InChI 键 |
DEMCHWKONGNYLU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Br)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloropyrimido[4,5-c]pyridazine](/img/structure/B12851387.png)
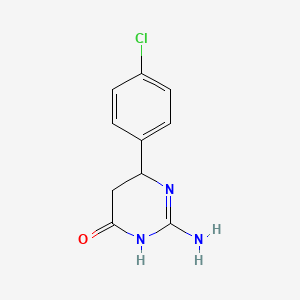
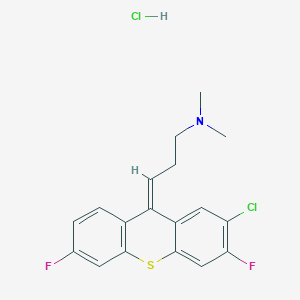
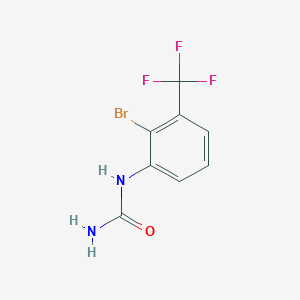
![8-Bromo-2,2-dimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12851410.png)
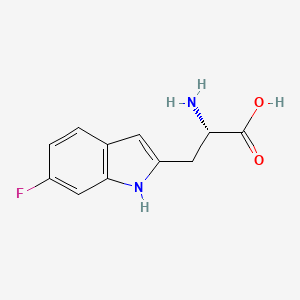
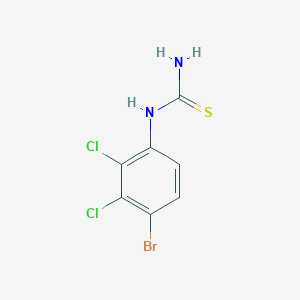
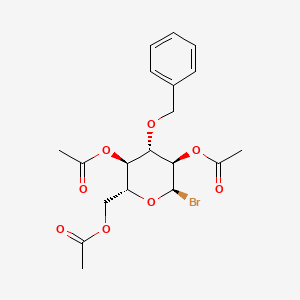
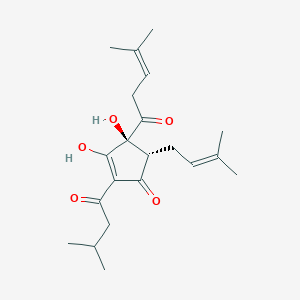

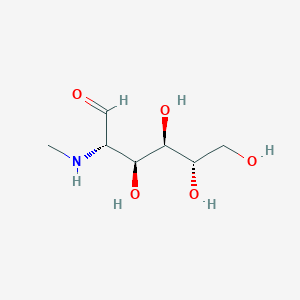
![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-sulfanylpropanamide](/img/structure/B12851451.png)


